N-[3-(aminomethyl)phenyl]benzamide hydrochloride
Description
Introduction to N-[3-(aminomethyl)phenyl]benzamide hydrochloride
This compound represents a structurally significant member of the substituted benzamide family, characterized by its unique combination of functional groups that distinguish it from the parent benzamide compound. The compound incorporates an aminomethyl substituent strategically positioned at the meta location of the phenyl ring, creating a distinctive molecular architecture that influences its chemical behavior and potential applications. Benzamides, as a chemical class, are recognized for their fundamental role in organic chemistry, with the parent compound benzamide serving as the simplest amide derivative of benzoic acid. The structural modifications present in this compound exemplify the extensive possibilities for chemical derivatization within this compound family, where strategic substitutions can significantly alter molecular properties and biological activities.
The historical development of benzamide chemistry has revealed the importance of substituted derivatives in various scientific disciplines, particularly in medicinal chemistry where numerous benzamide compounds have demonstrated therapeutic potential. Research into substituted benzamides has shown their ability to modulate specific biological targets, with compounds in this class exhibiting diverse pharmacological activities ranging from antipsychotic effects to antidepressant properties. The presence of the aminomethyl group in this compound introduces additional hydrogen bonding capabilities and potential sites for further chemical modification, expanding the compound's versatility in research applications. Contemporary chemical databases document numerous benzamide derivatives, reflecting the continued scientific interest in this compound class and the ongoing efforts to explore their chemical and biological properties.
The formation of the hydrochloride salt represents a common strategy in pharmaceutical and chemical research to improve compound stability, solubility, and handling characteristics. This salt formation process involves the protonation of the amino group by hydrochloric acid, resulting in a stable ionic compound that maintains the essential structural features of the parent benzamide while offering enhanced practical advantages. The systematic study of such modified benzamide structures contributes to the broader understanding of structure-activity relationships within this important chemical family, providing insights that inform both theoretical chemistry and practical applications in drug discovery and chemical synthesis.
Chemical Identity and Structural Classification
The chemical identity of this compound is established through its comprehensive structural characterization, which places it within the well-defined taxonomic hierarchy of organic compounds. This compound demonstrates the characteristic features of the benzamide chemical family while incorporating specific structural modifications that confer unique properties and distinguish it from other members of this class. The systematic classification of this compound involves multiple levels of structural organization, beginning with its fundamental organic nature and progressing through increasingly specific categorical assignments based on functional group arrangements and substitution patterns. Chemical taxonomy systems recognize benzamides as organic compounds containing a carboxamido substituent attached to a benzene ring, with this compound representing a more complex derivative featuring additional functional group modifications.
The structural classification process for this compound involves detailed analysis of its molecular framework, functional group distribution, and stereochemical considerations. Chemical databases utilize systematic approaches to categorize such compounds, employing hierarchical classification schemes that progress from broad chemical families to specific structural subtypes. The benzamide backbone provides the fundamental structural foundation, while the aminomethyl substitution and hydrochloride salt formation introduce additional layers of chemical complexity that influence the compound's overall classification. Understanding the precise structural identity of this compound requires consideration of its relationship to both the parent benzamide structure and other substituted derivatives within this chemical family.
The identification and classification of this compound also involves consideration of its physicochemical properties, which are directly influenced by its structural features. The presence of multiple nitrogen-containing functional groups, including both the amide nitrogen and the aminomethyl substituent, creates opportunities for various intermolecular interactions that affect the compound's behavior in different chemical environments. Chemical classification systems account for these structural complexities by providing detailed categorical frameworks that accommodate the diverse range of functionalized benzamide derivatives encountered in contemporary chemical research. The systematic organization of such structural information facilitates both theoretical studies and practical applications by providing standardized approaches to compound identification and property prediction.
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and substitution patterns. The primary International Union of Pure and Applied Chemistry name, N-[3-(aminomethyl)phenyl]benzamide, accurately describes the structural arrangement where a benzamide core is modified through attachment of a phenyl group bearing an aminomethyl substituent at the meta position. This nomenclature system employs a hierarchical approach that identifies the benzamide as the parent structure, with subsequent descriptors specifying the nature and location of all substituents. The inclusion of positional indicators, such as the "3-" designation for the meta position, ensures unambiguous identification of the specific regioisomer among possible structural alternatives.
Alternative nomenclature systems and synonym collections provide additional naming conventions that may be encountered in different chemical contexts and literature sources. The Chemical Abstracts Service registry system assigns unique numerical identifiers to ensure precise compound identification across diverse databases and research platforms. Various synonym formats reflect different naming approaches, including those that emphasize specific structural features or functional group arrangements. The systematic collection and documentation of these alternative names facilitates comprehensive literature searches and cross-referencing between different chemical information sources. Chemical database systems maintain extensive synonym lists to accommodate the various naming conventions that may be employed by different research communities and publication venues.
The nomenclature for the hydrochloride salt form involves additional considerations related to the ionic nature of the compound and the specific stoichiometry of salt formation. Standard conventions for naming salt forms require specification of both the organic component and the inorganic counterion, with appropriate indication of their relative proportions. The systematic approach to naming such ionic compounds ensures clear communication of the compound's composition and facilitates accurate identification in chemical databases and research literature. Professional chemical nomenclature systems continue to evolve to accommodate increasingly complex molecular structures while maintaining consistency and clarity in compound identification.
Molecular Formula and Weight Analysis
The molecular formula of this compound, represented as C₁₄H₁₅ClN₂O, provides a precise description of the atomic composition and stoichiometry of this compound. This formula indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, reflecting the complete ionic structure including both the organic cation and the chloride anion. The systematic analysis of this molecular formula reveals important insights into the compound's structural characteristics and chemical behavior, with each element contributing specific properties to the overall molecular framework. The carbon content primarily derives from the aromatic ring systems and the methylene bridge, while the nitrogen atoms are distributed between the amide functionality and the aminomethyl substituent.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O | - |
| Molecular Weight | 262.73 | grams per mole |
| Carbon Atoms | 14 | count |
| Hydrogen Atoms | 15 | count |
| Chlorine Atoms | 1 | count |
| Nitrogen Atoms | 2 | count |
| Oxygen Atoms | 1 | count |
The molecular weight of 262.73 grams per mole represents the sum of atomic weights for all constituent atoms in the hydrochloride salt form. This molecular weight determination takes into account the precise atomic masses of each element according to current International Union of Pure and Applied Chemistry standards, providing an accurate measure for stoichiometric calculations and analytical determinations. Comparative analysis with the parent compound N-[3-(aminomethyl)phenyl]benzamide, which has a molecular formula of C₁₄H₁₄N₂O and molecular weight of 226.27 grams per mole, reveals the specific contribution of the hydrochloride salt formation to the overall molecular mass. The difference of approximately 36.46 grams per mole corresponds to the addition of hydrochloric acid and the associated protonation process.
The molecular formula analysis also provides insights into the compound's elemental composition percentages, which are valuable for analytical chemistry applications and purity assessments. Carbon represents the largest elemental component by mass, followed by hydrogen, chlorine, nitrogen, and oxygen in decreasing order of contribution. These compositional data support various analytical techniques, including elemental analysis, mass spectrometry, and nuclear magnetic resonance spectroscopy, which rely on accurate molecular formula information for compound identification and characterization. The systematic documentation of molecular formula and weight data ensures consistency across different research applications and facilitates comparative studies with related benzamide derivatives.
Taxonomic Position in Benzamide Derivatives
This compound occupies a specific taxonomic position within the hierarchical classification system of benzamide derivatives, representing a substituted member of this important chemical family. The taxonomic classification begins at the broad level of organic compounds, progressing through increasingly specific categories including benzenoids, benzene and substituted derivatives, benzoic acids and derivatives, and finally benzamides as the direct parent class. This systematic organization reflects the evolutionary development of chemical classification systems that seek to organize molecular diversity according to structural relationships and functional similarities. The compound's position within this hierarchy emphasizes its relationship to the fundamental benzamide structure while acknowledging the specific modifications that distinguish it from simpler derivatives.
The classification of benzamide derivatives encompasses a diverse array of compounds that share the common structural feature of a carboxamido group attached to a benzene ring. Within this broad category, numerous subclasses exist based on the nature, position, and number of substituents present on either the benzene ring or the amide nitrogen. This compound belongs to the subclass of N-aryl benzamides, where the amide nitrogen is connected to an aromatic ring system rather than alkyl groups or hydrogen atoms. The presence of the aminomethyl substituent further refines its classification within the subset of functionalized N-aryl benzamides that contain additional reactive groups capable of participating in hydrogen bonding or further chemical modification.
| Taxonomic Level | Classification |
|---|---|
| Kingdom | Organic compounds |
| Superclass | Benzenoids |
| Class | Benzene and substituted derivatives |
| Subclass | Benzoic acids and derivatives |
| Direct parent | Benzamides |
| Specific category | N-aryl benzamides |
| Subcategory | Aminomethyl-substituted derivatives |
The taxonomic position of this compound also reflects its relationship to other biologically and pharmaceutically relevant benzamide derivatives. Many substituted benzamides have found applications in medicinal chemistry, with compounds such as amisulpride, sulpiride, and metoclopramide representing clinically important members of this chemical family. The structural features present in this compound, particularly the combination of aromatic systems and amino functionality, position it within a chemical space that has proven productive for the development of bioactive compounds. This taxonomic context provides valuable insights for understanding potential structure-activity relationships and guides the selection of appropriate analytical and synthetic methodologies for further chemical investigations.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h1-9H,10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTWCZNIRLPXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-67-0 | |
| Record name | N-[3-(aminomethyl)phenyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Amide Bond Formation via Acyl Chlorides and Coupling Agents
- Starting from methyl 4-formylbenzoate, the ester is converted to the corresponding acid or acid chloride.
- The acid or acid chloride reacts with 3-aminomethylphenyl derivatives to form the benzamide linkage.
-
- Methyl 4-formylbenzoate is reacted with thionyl chloride (SOCl₂) to generate the acid chloride intermediate.
- This step is efficient, with yields often exceeding 90%.
Coupling with Amino Precursors:
- The acid chloride reacts with amino compounds (e.g., 3-aminomethylphenyl derivatives) in the presence of bases such as triethylamine.
- Reaction conditions are typically carried out in inert solvents like dichloromethane at room temperature.
- Yields of target benzamide derivatives range from 20% to 50%, depending on substituents and reaction conditions.
- Purification via column chromatography ensures high purity (>95%).
Reference:
- The process described in CN100354252C involves similar acyl chloride-mediated amide formation, optimized under various conditions for benzamide derivatives containing aminomethyl groups.
Reductive Amination of Aldehydes
- Starting from methyl 4-formylbenzoate, the aldehyde reacts with primary amines in the presence of a reducing agent like sodium triacetoxyborohydride.
- This method introduces the aminomethyl group directly onto the aromatic ring.
Formation of Secondary Amines:
- Aldehyde and primary amines are stirred with sodium triacetoxyborohydride in acetic acid at room temperature.
- The reaction proceeds with high yields (80–95%).
Hydrolysis and Salt Formation:
- The resulting amines are hydrolyzed with dilute hydrochloric acid to form the hydrochloride salt.
- The synthesis of compounds with aminomethyl groups via reductive amination has shown yields of 80–95%, with high purity confirmed by spectroscopic methods.
Reference:
- The methodology aligns with the procedures reported for synthesizing aminomethylbenzamide derivatives in recent studies, including those targeting kinase inhibitors.
Final Salt Formation: Hydrochloride Salt
- The free base amino benzamide compounds are converted into their hydrochloride salts by treatment with hydrochloric acid (gas or aqueous solution).
- Typical conditions involve stirring the free base with HCl in ethanol or methanol at elevated temperatures (80–90°C).
- The precipitated hydrochloride salt is filtered, washed, and dried, yielding a stable, crystalline compound suitable for biological testing.
Data Summary and Comparative Table
| Preparation Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Purity | Notes |
|---|---|---|---|---|---|---|
| Acyl chloride coupling | Methyl 4-formylbenzoate | Thionyl chloride, amines | Amide bond formation | 20–50% | >95% (HPLC) | Requires purification; suitable for large-scale synthesis |
| Reductive amination | Methyl 4-formylbenzoate | Sodium triacetoxyborohydride, primary amines | Reductive amination | 80–95% | >95% | High yield; direct aminomethyl group introduction |
| Hydrochloride salt formation | Free base benzamide | Hydrochloric acid | Salt formation | Quantitative | Crystalline hydrochloride | Final step for stabilization |
Research Findings and Optimization Insights
- Reaction Conditions: Mild conditions (room temperature, inert solvents) favor high yields and purity.
- Choice of Reagents: Use of carbodiimides (DCC, CDI) enhances coupling efficiency in amide formation.
- Purification: Column chromatography and recrystallization ensure high-quality final compounds.
- Scale-up Potential: Both acyl chloride and reductive amination methods are scalable with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]benzamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]benzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variants
N-[4-(Aminomethyl)phenyl]benzamide Hydrochloride
- Structural Difference: The aminomethyl group is at the 4-position instead of 3.
- Impact : Positional isomerism alters electronic distribution and steric effects, influencing binding affinity to biological targets like acetylcholinesterase (AChE). Studies show that 3-substituted derivatives exhibit higher AChE inhibition than 4-substituted analogs due to better alignment with the enzyme's active site .
N-[3-(2-Aminoethoxy)phenyl]acetamide Hydrochloride
- Key Features: Replaces the aminomethyl group with a 2-aminoethoxy (-OCH₂CH₂NH₂) chain.
- Impact: The oxygen atom in the ethoxy group increases polarity, enhancing aqueous solubility by ~30% compared to the aminomethyl analog. This compound also demonstrates superior bioactivity in serotonin receptor modulation studies .
Functional Group Modifications
N-[3-(Aminomethyl)phenyl]-N-methylacetamide
- Structural Difference : Methylation of the amide nitrogen.
- Impact : Reduces hydrogen-bonding capacity, decreasing solubility in polar solvents (e.g., water solubility drops from 12 mg/mL to 4 mg/mL). However, methylation improves metabolic stability in vivo, extending half-life in rodent models by 2.5-fold .
3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide
- Key Features: Incorporates a chlorine atom at the 3-position of the benzamide and a hydrazinocarbonyl (-CONHNH₂) group.
- Impact: The chlorine atom enhances lipophilicity (logP increases from 1.8 to 2.5), improving blood-brain barrier penetration. The hydrazinocarbonyl group enables dual AChE and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values of 0.8 µM and 1.2 µM, respectively .
Heterocyclic and Complex Derivatives
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide Hydrochloride
- Key Features : Replaces the phenyl ring with a 1,2,4-triazole moiety.
- This derivative shows 10-fold higher antiproliferative activity against HeLa cells (IC₅₀ = 0.5 µM) compared to the parent compound .
N-(2-Aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide Hydrochloride
- Structural Difference: Contains dichlorophenyl and 2-aminoethyl groups.
- Impact: The dual chlorine substitution increases electronegativity, improving Trypanosoma brucei inhibition (EC₅₀ = 0.2 µM vs. 1.8 µM for the non-chlorinated analog). This compound also exhibits 98% yield in synthesis, highlighting efficient scalability .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| N-[3-(Aminomethyl)phenyl]benzamide HCl | 1.8 | 12 | 215–218 |
| N-[4-(Aminomethyl)phenyl]benzamide HCl | 1.7 | 10 | 210–213 |
| N-[3-(2-Aminoethoxy)phenyl]acetamide HCl | 1.2 | 18 | 198–201 |
| 3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide | 2.5 | 5 | 230–233 |
Key Findings and Implications
- Substitution Position : 3-Substituted derivatives generally outperform 4-substituted isomers in target engagement due to optimized steric interactions .
- Functional Groups : Electron-withdrawing groups (e.g., -Cl) enhance lipophilicity and bioactivity, while polar groups (e.g., -OCH₂CH₂NH₂) improve solubility .
- Salt Forms : Hydrochloride salts are preferred for pharmaceutical applications due to enhanced stability and bioavailability .
This analysis underscores the importance of strategic structural modifications in optimizing the physicochemical and biological profiles of benzamide-based compounds. Further research should explore hybrid derivatives combining triazole rings and chlorine substitutions for multifunctional applications.
Biological Activity
N-[3-(aminomethyl)phenyl]benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, its interactions with various biological targets, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features an aminomethyl group attached to a phenyl ring, which is further connected to a benzamide moiety. This unique structure allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzamide portion can engage in hydrophobic interactions within protein structures. These interactions can modulate the activity of target molecules, leading to diverse biological effects, including enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
- Carbonic Anhydrases (hCA I and hCA II) : The compound has been shown to inhibit these enzymes with Ki values ranging from 4.07 nM to 37.16 nM, demonstrating significant potency .
- Acetylcholinesterase (AChE) : Its derivatives have been noted for moderate inhibitory activity against AChE, suggesting potential applications in neurodegenerative diseases .
2. Tyrosine Kinase Inhibition
The compound has been studied for its ability to inhibit various tyrosine kinases, which play crucial roles in cancer signaling pathways:
- EGFR and PDGFR : Compounds containing similar structures have demonstrated high inhibitory activity against EGFR (up to 92% inhibition at 10 nM) and PDGFR (67% inhibition), indicating potential as anticancer agents .
Case Study 1: Anticancer Activity
A study focused on the structural optimization of benzamide derivatives revealed that compounds similar to this compound exhibited significant anticancer properties through inhibition of receptor tyrosine kinases like EGFR and HER-4. These findings suggest a pathway for developing targeted cancer therapies based on this scaffold .
Case Study 2: Antiviral Potential
Research into related compounds has indicated that certain benzamide derivatives can inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg. These studies highlight the potential use of this compound as a lead compound in antiviral drug development .
Comparative Analysis
| Compound Name | Target Enzyme | Inhibition (%) | Ki Value (nM) |
|---|---|---|---|
| N-[3-(aminomethyl)phenyl]benzamide | AChE | Moderate | - |
| Similar Benzamide Derivative | hCA I | 67% | 4.07 |
| Similar Benzamide Derivative | hCA II | 48% | 10.68 |
| Similar Benzamide Derivative | EGFR | 92% | - |
Q & A
Basic: How can researchers optimize the synthesis of N-[3-(aminomethyl)phenyl]benzamide hydrochloride to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate protecting groups (e.g., Boc for amine protection), controlled reaction conditions (e.g., stoichiometric ratios of 2,4-dichlorobenzoyl chloride), and purification via HPLC or recrystallization. For example, Boc-protected intermediates can be deprotected using HCl in dioxane to yield the hydrochloride salt, achieving >90% purity after HPLC . Monitoring reaction progress with TLC and adjusting pH during workup minimizes side products.
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR (300 MHz, d6-DMSO): Confirm aromatic proton environments and amine/amide hydrogen bonding patterns .
- ESI-MS: Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with Cl substituents .
- Melting Point Analysis: Compare observed values (e.g., 248–250°C) to literature data for hydrochloride salts .
- HPLC: Assess purity (>98%) using reverse-phase C18 columns and UV detection at λmax ≈255 nm .
Advanced: How to design experiments evaluating the bioactivity of this compound against Trypanosoma brucei?
Methodological Answer:
- In Vitro Assays: Use bloodstream-form T. brucei cultures to measure IC50 values via resazurin-based viability assays. Include positive controls (e.g., suramin) .
- Dose-Response Studies: Test concentrations from 0.1–100 µM, with triplicate measurements to ensure reproducibility.
- Cytotoxicity Screening: Assess selectivity using mammalian cell lines (e.g., HEK293) to calculate selectivity indices .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Variable Analysis: Compare experimental conditions (e.g., assay pH, serum content) that may alter compound stability or binding .
- Structural Confirmation: Re-validate compound identity via NMR and HRMS to rule out batch-specific impurities.
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess significance of differences in IC50 values reported in independent studies .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Analog Synthesis: Introduce substituents at the benzamide ring (e.g., Cl, OCH3) or modify the aminomethyl group (e.g., alkylation) .
- Bioactivity Profiling: Test analogs in parallel against T. brucei and related parasites to identify critical functional groups.
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes like T. brucei trypanothione reductase .
Basic: How to assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light for 4–8 weeks. Monitor decomposition via HPLC .
- Long-Term Stability: Store aliquots at -20°C (recommended) and room temperature, comparing purity annually.
- Thermogravimetric Analysis (TGA): Determine decomposition temperature to guide storage protocols .
Basic: Why is the hydrochloride salt form preferred in research applications?
Methodological Answer:
- Enhanced Solubility: The HCl salt improves aqueous solubility for in vitro assays (e.g., >10 mg/mL in PBS) compared to free bases .
- Crystallinity: Facilitates characterization via X-ray diffraction and reduces hygroscopicity during handling .
- Stability: Protonated amines resist oxidation, extending shelf life (>5 years at -20°C) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How to use computational modeling to predict target interactions?
Methodological Answer:
- Pharmacophore Mapping: Identify key hydrogen bond donors (amide NH) and aromatic moieties using Schrödinger’s Phase .
- Molecular Dynamics Simulations: Simulate binding to cytochrome P450 isoforms to predict metabolic stability .
- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP inhibition risks.
Advanced: How to address reproducibility challenges in synthesizing this compound?
Methodological Answer:
- Protocol Standardization: Document reaction parameters (e.g., stirring rate, solvent grade) to minimize variability .
- Catalyst Screening: Test palladium or copper catalysts for coupling steps to improve consistency in cross-coupling reactions .
- Batch Analysis: Use QC metrics (e.g., NMR purity >95%, residual solvent limits <0.1%) to qualify each synthesis batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
